molecular formula C21H22O12 B1678513 Plantagoside CAS No. 78708-33-5

Plantagoside

Cat. No. B1678513
CAS RN: 78708-33-5
M. Wt: 466.4 g/mol
InChI Key: SNFFBROYEDWRGB-NHXQFOETSA-N
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Description

Plantagoside is a flavanone glucoside isolated from the seeds of Plantago asiatica . It is a specific and non-competitive alpha-mannosidase inhibitor with an IC50 of 5 μM .


Synthesis Analysis

Plantagoside and its aglycone (5,7,3′,4′,5′-pentahydroxyflavanone), isolated from a 50% ethanol extract of Plantago major seeds (Plantaginaceae), were established to be potent inhibitors of the Maillard reaction . These compounds also inhibited the formation of advanced glycation end products in proteins in physiological conditions and inhibited protein cross-linking glycation .


Molecular Structure Analysis

Plantagoside has a molecular weight of 466.39 . It was found that plantagoside and its two isomers were investigated for the first time by IM-MS . Plantagoside compounds 32, 33, and 34 are flavonoids .


Chemical Reactions Analysis

The initial chemical modification step is the reaction between the free amino group of proteins and carbonyl group of glucose, which leads to the formation of fructosamines via Schiff bases, followed by the Amadori rearrangement .


Physical And Chemical Properties Analysis

Plantagoside has a molecular weight of 466.39 . It is a solid white to off-white substance .

Scientific Research Applications

Identification and Structural Characterization

Plantagoside, a compound found in Plantago asiatica L. , has been the subject of research for its complex structure and the challenge it presents in systematic characterization. Advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combined with Ion Mobility Spectrometry (IMS) have been utilized to separate and identify the structures of compounds like Plantagoside . This application is crucial for understanding the compound’s potential uses and interactions with other substances.

Inhibition of Protein Glycation

Plantagoside has demonstrated potent inhibitory effects on the Maillard reaction , which is a form of non-enzymatic protein glycation . This reaction can lead to the formation of advanced glycation end products (AGEs) that are associated with various diseases, including diabetes. By inhibiting this reaction, Plantagoside could be used to prevent diabetic complications and vascular and renal issues .

Therapeutic Applications

Due to its glycation inhibition properties, Plantagoside shows promise in therapeutic applications, particularly in the prevention of diabetic complications . Its ability to inhibit protein cross-linking glycation suggests potential for development into a treatment that could mitigate the progression of chronic diabetes-related conditions.

Analytical Benchmarking

Plantagoside can serve as a benchmark in analytical studies due to its unique structural features. It can be used to test the efficacy and accuracy of analytical methods like UHPLC-Q-TOF MS and UHPLC-IM-MS , which are essential for the identification of complex organic molecules .

Natural Product Research

As a naturally occurring compound in Plantago major seeds , Plantagoside is an important subject in the field of natural product research. Its isolation and study can lead to the discovery of new drugs and contribute to the understanding of the pharmacological properties of natural compounds .

Safety And Hazards

Plantagoside is not classified as a physical, health, or environmental hazard . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, it is advised to seek medical attention .

properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFBROYEDWRGB-NHXQFOETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229256
Record name Plantagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plantagoside

CAS RN

78708-33-5
Record name (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78708-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plantagoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plantagoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLANTAGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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